6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole compounds can be synthesized through various methods. One of the methods involves the reaction of 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
Imidazole is a planar 5-membered ring. It exists in two equivalent tautomeric forms because the hydrogen can be bound to one or another nitrogen atom .Chemical Reactions Analysis
Imidazole compounds participate in a variety of chemical reactions. For instance, they can undergo a [3 + 2] cycloaddition reaction in the presence of a catalyst like ZnCl2 .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 °C, and 267.8 °C respectively .Mechanism of Action
The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological system they interact with. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione' involves the condensation of 4-butylbenzaldehyde with ethyl acetoacetate to form 4-butyl-2-methyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with guanidine to form 6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione.", "Starting Materials": [ "4-butylbenzaldehyde", "ethyl acetoacetate", "guanidine" ], "Reaction": [ "Step 1: Condensation of 4-butylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-butyl-2-methyl-3-oxobutanoic acid ethyl ester.", "Step 2: Reaction of 4-butyl-2-methyl-3-oxobutanoic acid ethyl ester with guanidine in the presence of a catalyst such as p-toluenesulfonic acid to form 6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione." ] } | |
CAS RN |
893958-65-1 |
Molecular Formula |
C21H25N5O2 |
Molecular Weight |
379.464 |
IUPAC Name |
6-(4-butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H25N5O2/c1-4-6-7-15-8-10-16(11-9-15)24-13-14-25-17-18(22-20(24)25)23(3)21(28)26(12-5-2)19(17)27/h5,8-11H,2,4,6-7,12-14H2,1,3H3 |
InChI Key |
HVXIZFADVOSPOQ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C |
solubility |
not available |
Origin of Product |
United States |
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